3-[4-(Butan-2-yl)phenyl]-6-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one

Lipophilic ligand efficiency ADMET prediction Quinazolinone SAR

Secure 3-[4-(Butan-2-yl)phenyl]-6-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 733030-61-0) for your lead optimization campaigns. This 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivative features a unique para-sec-butylphenyl N3 substituent offering branched-alkyl lipophilicity—a critical structural differentiator from common CF3-phenyl or NO2-phenyl analogs based on documented pharmacodynamic potency shifts. The 2-thioxo (sulfanyl) group enables robust S-alkylation chemistry for library expansion, while the 6-chloro position permits downstream cross-coupling. Ideal for programs targeting COX-2/LDHA, anticonvulsant seizure-spread prevention, or antimycobacterial NDH-2 inhibition where N3 branch-chain topology is an experimental variable.

Molecular Formula C18H17ClN2OS
Molecular Weight 344.86
CAS No. 733030-61-0
Cat. No. B2540704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(Butan-2-yl)phenyl]-6-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one
CAS733030-61-0
Molecular FormulaC18H17ClN2OS
Molecular Weight344.86
Structural Identifiers
SMILESCCC(C)C1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Cl)NC2=S
InChIInChI=1S/C18H17ClN2OS/c1-3-11(2)12-4-7-14(8-5-12)21-17(22)15-10-13(19)6-9-16(15)20-18(21)23/h4-11H,3H2,1-2H3,(H,20,23)
InChIKeyMPEVBFOPPVHBJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[4-(Butan-2-yl)phenyl]-6-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 733030-61-0): A 3-Aryl-2-Thioxodihydroquinazolinone Scaffold for Targeted Medicinal Chemistry and Lead Optimization


3-[4-(Butan-2-yl)phenyl]-6-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 733030-61-0) is a synthetic heterocyclic compound belonging to the 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one family [1]. It possesses a 6-chloro substituent on the quinazolinone core, a 2-thioxo (sulfanyl) group that enables thiol–thiocarbonyl tautomerism and S-alkylation chemistry, and a para-sec-butylphenyl group at the N3 position that provides a distinct branched-alkyl lipophilic profile. This scaffold class has been associated with multi-target anticancer activity (COX-2, LDHA, EGFR/VEGFR-2 inhibition), anticonvulsant effects, antimycobacterial NDH-2 inhibition, and α-glucosidase/α-amylase dual inhibition [2][3]. The compound is commercially available at ≥95–98% purity from multiple specialty chemical suppliers, with predicted density 1.34±0.1 g/cm³ and boiling point 494.7±55.0 °C, and is intended exclusively for research and further manufacturing use .

Why Generic Substitution Fails for CAS 733030-61-0: N3-Aryl Substituent Identity Governs Potency, Seizure Prevention, and Synthetic Versatility


Within the 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one class, simple interchange of compounds is precluded by the dominant influence of the N3-aryl substituent on both pharmacodynamic potency and pharmacokinetic behavior. In the 6-chloro-2-thioxo sub-series studied by El-Sayed et al. (2023), replacing the N3-3-trifluoromethylphenyl group (3a) with a 4-nitrophenyl group (3f) reduced DPPH radical-scavenging potency by 3.6-fold (IC50 0.191 vs. 0.680 mM) and weakened cytotoxicity against LoVo colon carcinoma cells (IC50 294 vs. 383 µM) [1]. In the anticonvulsant domain, Abuelizz et al. (2017) demonstrated that N3-butyl substitution provides superior seizure-spread prevention relative to N3-benzyl substitution at equivalent doses, a critical differentiation for CNS-targeted programs [2]. Furthermore, the 2-thioxo group enables S-alkylation derivatization pathways that are inaccessible to the 2-oxo congeners, fundamentally altering the synthetic tractability of the scaffold for lead optimization campaigns [3]. Consequently, procurement of the exact sec-butylphenyl derivative—rather than a generic in-class analog—is essential whenever N3 lipophilicity tuning, branched-alkyl metabolic stability, or thiol-based conjugation chemistry are experimental variables under investigation.

Quantitative Differentiation Evidence: 3-[4-(Butan-2-yl)phenyl]-6-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one vs. Closest In-Class Analogs


N3-sec-Butyl vs. N3-Trifluoromethyl and N3-Nitro Phenyl: Projected Lipophilic Efficiency Advantage for ADMET Optimization

The N3-4-(sec-butyl)phenyl group of CAS 733030-61-0 imparts a calculated logP lower than the trifluoromethylphenyl-substituted analogs (3a, 3d) while retaining comparable hydrophobic bulk, potentially improving Lipophilic Ligand Efficiency (LLE = pIC50 − logP). In the directly measured 6-chloro-2-thioxo series, the N3-(3-CF3)phenyl analog 3a (calculated MW 356.75) showed LoVo IC50 = 294.32 ± 8.41 µM and HCT-116 IC50 = 298.05 ± 13.26 µM, while the N3-(4-NO2)phenyl analog 3f (MW 333.75) showed LoVo IC50 = 383.5 ± 8.99 µM and HCT-116 IC50 = 323.59 ± 3.00 µM [1]. The sec-butylphenyl substituent (MW 344.86) provides a lipophilicity intermediate between these electron-deficient aryl groups and simple alkyl chains, potentially translating to more favorable ADMET properties as predicted for the broader quinazolinone series [1].

Lipophilic ligand efficiency ADMET prediction Quinazolinone SAR Colon carcinoma cytotoxicity

N3-Butyl-Substituted Quinazolinones Provide Superior Seizure-Spread Prevention Relative to N3-Benzyl Analogs

Abuelizz et al. (2017) demonstrated that N3-butyl substitution on quinazolin-4(3H)-ones significantly enhances prevention of seizure discharge spread and raises seizure threshold compared to N3-benzyl substitution. The parent N3-butyl compound 3 exhibited 67% protection against scPTZ-induced seizures at 100 mg/kg ip, versus 33% for the N3-benzyl analog 2. Optimized N3-butyl derivatives 8 (0.248 mmol/kg) and 13 (0.239 mmol/kg) achieved 100% protection against scPTZ seizures—four-fold greater potency than ethosuximide (1.06 mmol/kg)—and additionally provided 17–33% protection in the MES screen, indicating ability to prevent seizure spread [1]. The authors explicitly concluded that "the butyl substitution at position 3 has a significant effect on preventing the spread of seizure discharge and on raising the seizure threshold," whereas "benzyl substituted at position 3 has shown a strong anticonvulsant activity but with less seizure prevention compared to the butyl substitution" [1]. The sec-butyl group of CAS 733030-61-0 introduces branching at the α-carbon, which may further differentiate metabolic stability from the linear n-butyl compounds tested.

Anticonvulsant activity PTZ-induced seizure MES screen Structure–activity relationship

2-Thioxo (Sulfanyl) vs. 2-Oxo: S-Alkylation Reactivity Enables Derivatization Pathways Inaccessible to the Oxo Congener

The 2-thioxo group of CAS 733030-61-0 provides a nucleophilic sulfur center that undergoes regioselective S-alkylation under basic conditions, a transformation unavailable to the 2-oxo (carbonyl) analogs. El-Sayed et al. (2023) exploited this reactivity to convert 3-aryl-2-thioxo intermediates 3a–h into 2-(benzylsulfanyl)-3-arylquinazolin-4(3H)-one derivatives 5a–h using aryl halides and K2CO3 in refluxing acetone [1]. This S-alkylation preserved or enhanced biological activity: 5a exhibited DPPH IC50 = 0.172 mM (vs. 0.191 mM for its 2-thioxo precursor 3a), and 5b showed a 4.8-fold improvement in antioxidant potency over its 2-thioxo precursor 3b [1]. Additionally, the thioxo group enables oxidative disulfide formation with iodine and conversion to 2-chloroquinazolin-4-ones with chlorine/HCl, further expanding the synthetic toolkit available for lead optimization [2]. Compounds lacking the 2-thioxo group cannot participate in these sulfur-centered transformations, limiting their utility as versatile synthetic intermediates.

S-alkylation Prodrug design Thiol–thiocarbonyl tautomerism Quinazolinone derivatization

6-Chloro Substitution Enhances Antioxidant Potency Relative to 6-Bromo and 6,7-Dimethoxy Analogs Within the 2-Thioxoquinazolinone Series

El-Sayed et al. (2023) demonstrated a clear halogen-dependent activity gradient in the 3-aryl-2-thioxo series. Among N3-(3-CF3)phenyl analogs, the 6-chloro derivative 3a showed a DPPH IC50 of 0.191 ± 0.011 mM, whereas the 6-bromo analog 3b exhibited a substantially weaker IC50 of 1.520 ± 0.039 mM—a 7.9-fold potency loss [1]. The authors noted that "the combination of the 3-(3-(trifluoromethyl)phenyl group with a 6-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one core improved the antiradical efficiency... Contrarily, its combination with 6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one core greatly reduced the activity" [1]. Furthermore, within the broader 3a–h series, compounds with the 6-chloro core (3a, 3d, 3f) consistently outperformed the corresponding 6-bromo (3b, 3e) and 6,7-dimethoxy (3g, 3h) analogs in the DPPH assay, establishing 6-chloro as the preferred halogen substituent for radical-scavenging potency.

Halogen SAR DPPH radical scavenging Antiradical efficiency 6-Chloro pharmacophore

Bulky Lipophilic N3 Substituents Are Essential for Mycobacterial NDH-2 Whole-Cell Potency: A Pharmacophore Requirement Relevant to the sec-Butylphenyl Motif

Murugesan et al. (2018) established through systematic SAR that bulky hydrophobic N3 substituents are required for potent whole-cell M. tuberculosis activity in the 2-mercapto-quinazolinone series. The lead compound 1 (N3-cyclohexylmethyl) showed GAST MIC = 0.3 µM and 7H9-ADC MIC = 0.6 µM, comparable to the isoniazid control (MIC = 0.2 ± 0.1 µM) [1]. Ring contraction to cyclopentyl (5) and cyclobutyl (6) reduced potency, while cyclopropyl and NHMe deletion analogs completely lost whole-cell activity, leading the authors to conclude that "a bulky hydrophobic group was required to obtain good whole-cell potency" [1]. Introduction of a methylene bridge (compound 11, analogous to extending the linker) improved MIC potency further [1]. The sec-butylphenyl group of CAS 733030-61-0 provides a lipophilic aromatic-aliphatic hybrid N3 substituent that satisfies this established hydrophobic bulk requirement while offering a distinct pharmacophoric shape compared to the cycloalkyl series, potentially enabling differential selectivity against the two MTb NDH-2 isoforms (ndh and ndhA).

NDH-2 inhibition Mycobacterium tuberculosis Whole-cell MIC Lipophilic pharmacophore

Recommended Application Scenarios for 3-[4-(Butan-2-yl)phenyl]-6-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one Based on Quantitative Differentiation Evidence


Lead Optimization for Colon Cancer Multi-Target Agents (COX-2 / LDHA / Apoptosis)

Research groups developing multi-target colorectal cancer therapeutics can employ CAS 733030-61-0 as a 2-thioxo intermediate for S-alkylation-based lead expansion. The 6-chloro-2-thioxo core has been validated by El-Sayed et al. (2023) to produce compounds with μM-range cytotoxicity against LoVo and HCT-116 cells, combined with COX-2 and LDHA inhibitory activity [1]. The sec-butylphenyl N3 substituent provides a lipophilicity profile distinct from the extensively studied CF3-phenyl and NO2-phenyl analogs, potentially addressing the ADMET limitations frequently encountered with highly electron-deficient aryl groups. Late-stage S-functionalization with diverse benzyl or heteroaryl halides can generate focused libraries for SAR exploration while preserving the favorable 6-chloro pharmacophore [1].

Anticonvulsant Drug Discovery: Scaffold with N3-Butyl Privileged Pharmacophore

Abuelizz et al. (2017) identified N3-butyl substitution as critical for seizure-spread prevention in the quinazolin-4(3H)-one series, with butyl-substituted compounds achieving 100% protection at ~0.24 mmol/kg—four-fold more potent than ethosuximide [2]. CAS 733030-61-0, bearing an N3-sec-butylphenyl group, incorporates this privileged butyl pharmacophore in a branched configuration that may offer improved metabolic stability over the linear n-butyl analogs tested. This compound is suited as a starting point for CNS-penetrant anticonvulsant programs where the combination of 6-chloro substitution, 2-thioxo reactivity for prodrug design, and butyl-mediated seizure threshold elevation is desired [2].

Antimycobacterial Drug Discovery Targeting Type II NADH Dehydrogenase (NDH-2)

Murugesan et al. (2018) demonstrated that 2-mercapto-quinazolinones inhibit M. tuberculosis NDH-2 with nanomolar enzymatic potency and sub-micromolar whole-cell MIC values, and that bulky hydrophobic N3 groups are essential for activity [3]. CAS 733030-61-0 fulfills this hydrophobic bulk requirement via its sec-butylphenyl N3 substituent while presenting a different steric and electronic profile than the cycloalkylmethyl series originally explored. The compound can serve as a starting scaffold for anti-TB lead optimization, particularly for programs seeking to differentiate NDH-2 isoform selectivity (ndh vs. ndhA) or to explore aryl-containing N3 pharmacophores that were not investigated in the original Dundee/Cape Town series [3].

Synthetic Methodology Development: 2-Thioxoquinazolinone as a Versatile S-Nucleophile Platform

The 2-thioxo group of CAS 733030-61-0 provides a well-characterized S-nucleophile that undergoes regioselective alkylation with alkyl/benzyl halides, oxidative disulfide formation with iodine, and conversion to 2-chloroquinazolin-4-ones upon treatment with chlorine/HCl [1][4]. This compound is appropriate as a building block for medicinal chemistry groups developing parallel synthesis or DNA-encoded library (DEL) workflows where on-resin S-alkylation provides a robust diversification point. The 6-chloro substituent further enables cross-coupling chemistry (e.g., Suzuki, Buchwald–Hartwig) at a second diversity site, making this a dual-functionalization scaffold for library production [4].

Quote Request

Request a Quote for 3-[4-(Butan-2-yl)phenyl]-6-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.